5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Antagonist Activity
- 5-HT2 Antagonist Activity: Compounds with structural features similar to the queried compound, such as bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, have been synthesized and tested for their 5-HT2 (serotonin receptor) and alpha 1 receptor antagonist activities. Among these, certain derivatives demonstrated potent 5-HT2 antagonist activity, suggesting their potential use in developing treatments for conditions modulated by serotonin receptors, like depression and anxiety (Watanabe et al., 1992).
Anticancer Activity
- EGFR Inhibitors: Studies on benzimidazole derivatives bearing 1,2,4-triazole, closely related to the target compound, revealed their potential as EGFR (Epidermal Growth Factor Receptor) inhibitors with anti-cancer properties. These findings highlight the relevance of such compounds in cancer research, particularly for designing new therapeutic agents (Karayel, 2021).
Antimicrobial Activity
- Antibacterial and Antifungal Activity: Novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which share a similar heterocyclic framework with the queried compound, were synthesized and demonstrated significant antimicrobial activities against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
GyrB Inhibitors
- Mycobacterium tuberculosis GyrB Inhibitors: Compounds with piperidine groups have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB ATPase, indicating their importance in the search for new treatments for tuberculosis. This research showcases the role of such compounds in addressing global health challenges posed by tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
This compound interacts with a specific protein target : This compound interacts with a specific protein target: Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, plays a crucial role in cellular signaling pathways. It is involved in inflammation, stress responses, and cell differentiation .
Mode of Action
The compound inhibits MAPK14 by binding to its active site. This interaction disrupts downstream signaling cascades, affecting various cellular processes. Specifically, it interferes with the phosphorylation of substrates involved in inflammation and stress responses. By blocking MAPK14, the compound modulates gene expression and cellular behavior .
Biochemical Pathways
The affected pathways include:
- Stress Signaling : MAPK14 regulates stress-induced gene expression. Inhibition by the compound alters stress-related pathways, impacting cell survival and adaptation .
Pharmacokinetics
Let’s break down the compound’s ADME properties:
Result of Action
Molecular and cellular effects:
- Tissue-Specific Effects : Depending on the tissue type, the compound may impact various cellular processes .
Action Environment
Environmental factors play a role:
Remember, this compound’s action is like a symphony—orchestrated, intricate, and influenced by its surroundings. 🎶🔬
Properties
IUPAC Name |
3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-5-7-16(8-6-15)14-27-20(24-25-22(27)29)17-9-11-26(12-10-17)21(28)18-3-2-4-19(23)13-18/h2-8,13,17H,9-12,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWJZWNNUNDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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